molecular formula C20H21FN2OS B2738646 (2-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol CAS No. 899748-14-2

(2-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol

Cat. No. B2738646
CAS RN: 899748-14-2
M. Wt: 356.46
InChI Key: BETPYNYTDPFRPY-UHFFFAOYSA-N
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Description

(2-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Chemical Reactions and Catalysis

The compound's structural features, such as the imidazole ring and benzyl groups, suggest potential utility in chemical synthesis and catalysis. Imidazole derivatives are known for their role in promoting reactions involving nucleophilic addition and cyclization processes. For instance, imidazoline-2-thione and benzimidazole-2-thione derivatives have been synthesized through reactions that involve nucleophilic addition to activated double bonds, leading to cyclization and the formation of fused thiazinone derivatives (Acheson & Wallis, 1982). Such reactions highlight the potential of similar compounds in facilitating complex synthetic transformations.

Catalytic Applications

The presence of N-heterocyclic carbene (NHC) ligands, similar to the imidazole-based structures in the compound of interest, has been reported to enhance the efficiency of ruthenium(II)-based catalysts for C-N bond-forming reactions. This is particularly relevant in hydrogen-borrowing methodologies, where catalysts can facilitate the N-methylation of anilines, demonstrating the utility of such compounds in selective catalysis and synthesis of quinolines and other nitrogen-containing heterocycles (Donthireddy et al., 2020).

Photophysical Properties

Imidazole-based fluorophores, sharing structural similarity with the target compound, exhibit interesting photophysical properties. These properties include significant absorption and fluorescence in various solvent environments, which can be tailored by structural modifications. Such characteristics make these compounds potential candidates for applications in material science, especially in the development of fluorescent materials for optical and electronic devices (Danko et al., 2012).

Fluorescence and Sensing Applications

The synthesis and study of novel fluorescent 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-2H-naphtho[1,2-d][1,2,3]triazolyl derivatives indicate the potential of imidazole-based compounds in the development of new fluorophores. These compounds exhibit absorption in the ultraviolet region and emission in the blue region, suggesting their suitability for use as blue-emitting fluorophores. Their photophysical properties, including fluorescence quantum yields and thermal stabilities, have been thoroughly investigated, highlighting their potential in fluorescence-based applications and material science (Padalkar et al., 2015).

properties

IUPAC Name

[2-[(2,5-dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2OS/c1-14-3-4-15(2)17(9-14)13-25-20-22-10-19(12-24)23(20)11-16-5-7-18(21)8-6-16/h3-10,24H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETPYNYTDPFRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=C(N2CC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol

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